molecular formula C6H9FN2O B13933405 1-(Fluoromethyl)-1H-imidazole-2-ethanol

1-(Fluoromethyl)-1H-imidazole-2-ethanol

Cat. No.: B13933405
M. Wt: 144.15 g/mol
InChI Key: XQAAGHWOPAJVAY-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-1H-imidazole-2-ethanol is a fluorinated imidazole derivative characterized by a fluoromethyl (-CH2F) group at the N1 position and a hydroxymethyl (-CH2OH) group at the C2 position of the imidazole ring (Figure 1).

Properties

Molecular Formula

C6H9FN2O

Molecular Weight

144.15 g/mol

IUPAC Name

2-[1-(fluoromethyl)imidazol-2-yl]ethanol

InChI

InChI=1S/C6H9FN2O/c7-5-9-3-2-8-6(9)1-4-10/h2-3,10H,1,4-5H2

InChI Key

XQAAGHWOPAJVAY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)CCO)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-1H-imidazole-2-ethanol typically involves the fluoromethylation of imidazole derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable adaptations of the laboratory synthesis methods. The use of commercially available fluoroiodomethane and other reagents in a controlled environment would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)-1H-imidazole-2-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoromethyl group.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-(Fluoromethyl)-1H-imidazole-2-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-1H-imidazole-2-ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the imidazole ring and the fluoromethyl group. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Compound logP (Calc) Solubility (mg/mL) Melting Point (°C)
1-(Fluoromethyl)-1H-imidazole-2-ethanol 0.98 ~50 (aqueous) 120–125 (est.)
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanol 1.21 ~30 (aqueous) 110–115
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2.75 ~10 (DMSO) 180–185

The fluoromethyl group in 1-(Fluoromethyl)-1H-imidazole-2-ethanol reduces logP compared to its difluoromethyl analog, suggesting better aqueous solubility. The hydroxymethyl group further enhances solubility relative to aryl-substituted imidazoles like 2-(4-fluorophenyl)-1H-benzo[d]imidazole .

Biological Activity

1-(Fluoromethyl)-1H-imidazole-2-ethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, and case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features an imidazole ring, a fluoromethyl group, and an ethanol moiety, which contribute to its unique chemical properties. The presence of the fluoromethyl group is known to enhance lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Enzyme Inhibition and Receptor Binding

Preliminary studies indicate that 1-(Fluoromethyl)-1H-imidazole-2-ethanol may exhibit enzyme inhibition properties and receptor binding capabilities . These characteristics suggest that the compound could interact with specific biological targets, potentially leading to significant therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of specific enzymes
AntimicrobialActivity against Gram-positive bacteria
Anticancer PotentialIn vitro studies suggest anticancer effects

The mechanism of action for 1-(Fluoromethyl)-1H-imidazole-2-ethanol likely involves binding to enzymes or receptors that modulate their activity. Such interactions can lead to downstream effects in cellular signaling pathways, potentially resulting in therapeutic outcomes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various imidazole derivatives, including 1-(Fluoromethyl)-1H-imidazole-2-ethanol. The compound demonstrated significant activity against several strains of bacteria, particularly Gram-positive species such as Staphylococcus epidermidis and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 1000 µg/mL .

Anticancer Studies

Research has indicated that imidazole derivatives can exhibit anticancer activity. In vitro assays have shown that compounds similar to 1-(Fluoromethyl)-1H-imidazole-2-ethanol can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Activity Type
S. epidermidis31.2562.5Bactericidal
B. subtilis62.5125Bactericidal
M. luteus1000>1000Bacteriostatic

Q & A

Q. How can in silico fragment-based drug design (FBDD) optimize this compound for enhanced target binding?

  • Methodological Answer : Fragment libraries (e.g., Enamine REAL) can identify substituents improving interactions with CYP51’s heme-binding pocket. Prioritize fragments with high ligand efficiency (LE > 0.3) and synthetic feasibility .

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